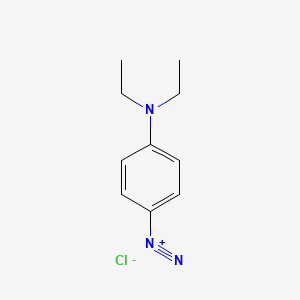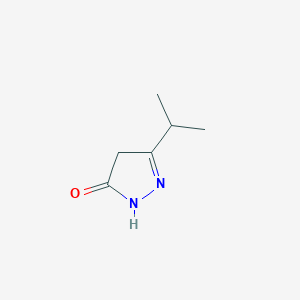
3-isopropyl-1H-pyrazol-5(4H)-one
Vue d'ensemble
Description
3-Isopropyl-1H-pyrazol-5(4H)-one, also known as IPP or 3-IPPy, is a heterocyclic compound with a pyrazole ring structure. It is a colorless solid that is soluble in many organic solvents. IPP has a broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for more complex molecules.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Ketene Aminal Derivatives
- Application : 3-Isopropyl-1H-pyrazol-5(4H)-one is used in the synthesis of heterocyclic ketene aminal (HKA) derivatives. This involves a one-pot, three-component synthesis combining HKAs, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane. This method is highly efficient and environmentally benign, making it suitable for large-scale synthesis and drug discovery applications (Yu et al., 2013).
Structural Analysis and Differentiation
- Application : The compound plays a role in structural analysis and differentiation of pyrazole derivatives. This is particularly useful in distinguishing between 3- and 5-amino-isomers of 1H-pyrazolamines, aiding in the accurate identification of various derivatives (Ege & Franz, 1984).
Drug Discovery and Biological Properties
- Application : In drug discovery, derivatives of 3-Isopropyl-1H-pyrazol-5(4H)-one are synthesized and evaluated for their biological properties. These include antioxidant, anti-breast cancer, and anti-inflammatory properties, with molecular docking studies showing effective interaction with enzymes related to inflammation and breast cancer (Thangarasu et al., 2019).
Structural Studies and Tautomer Prediction
- Application : The structure of various N-unsubstituted pyrazoles, including 3-Isopropyl-1H-pyrazol-5(4H)-one, has been extensively studied using X-ray crystallography, multinuclear NMR, and DFT calculations. This aids in predicting tautomers and tetrameric structures in the absence of X-ray structures (Claramunt et al., 2006).
Synthesis of Functionalized Pyrazoles
- Application : This compound is central to the synthesis of pyrazoles with functionalized side chains. It's instrumental in forming various derivatives that have potential applications in ligand formation and biological studies (Grotjahn et al., 2002).
Electrocatalyzed Transformation
- Application : It is used in the electrocatalyzed transformation to synthesize dihydropyrano[2,3-c]pyrazole derivatives. This synthesis is carried out in an eco-friendly medium, highlighting its role in green chemistry (Vafajoo et al., 2015).
Propriétés
IUPAC Name |
3-propan-2-yl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(9)8-7-5/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQHEVSBIIZUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593782 | |
| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1H-pyrazol-5(4H)-one | |
CAS RN |
29211-67-4 | |
| Record name | 5-(Propan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

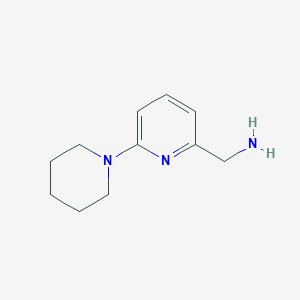

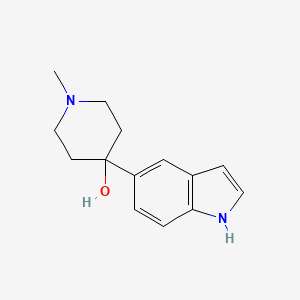
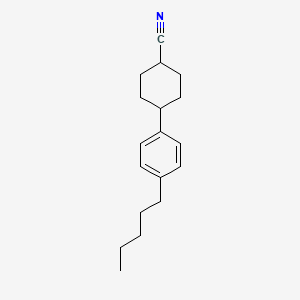
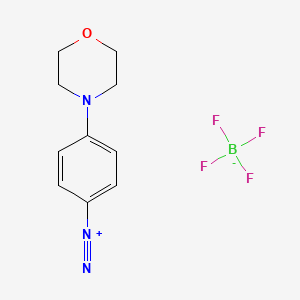
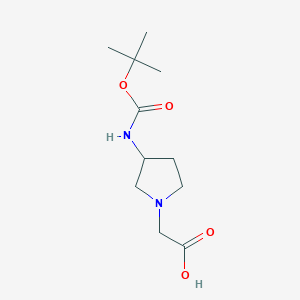

![5-Methoxybenzo[d]isoxazole](/img/structure/B1612025.png)
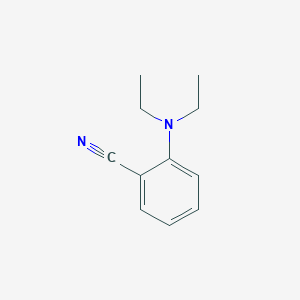
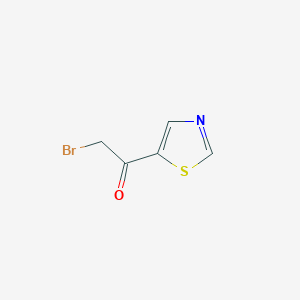

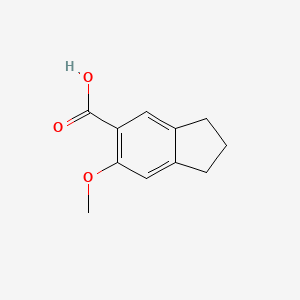
![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)
